

Introduction: Unveiling a Key Synthetic Intermediate

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Compound of Interest

Compound Name: 4-Benzyloxy-3-methoxy-toluene

CAS No.: 78136-55-7

Cat. No.: B015776

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4-Benzyloxy-3-methoxy-toluene, also known by its IUPAC name 2-methoxy-4-methyl-1-(phenylmethoxy)benzene, is a vital organic compound that serves as a cornerstone in multi-step organic synthesis.^[1] Its structure features a creosol (4-methylguaiacol) core where the phenolic hydroxyl group is protected by a benzyl ether. This seemingly simple modification is the key to its utility, rendering the otherwise reactive phenol inert to a wide range of reaction conditions. This allows chemists to perform extensive modifications on other parts of the molecule before liberating the phenol in a final, selective deprotection step. Consequently, this compound is a frequently encountered intermediate in the synthesis of complex natural products, catecholamine derivatives, and novel fungicides for agricultural applications.^{[2][3]} This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for professionals in research and drug development.

Core Physicochemical Properties

The physical and chemical characteristics of **4-Benzyloxy-3-methoxy-toluene** dictate its handling, reactivity, and purification. These core properties are summarized below.

Property	Value	Source
IUPAC Name	2-methoxy-4-methyl-1-phenylmethoxybenzene	PubChem[1]
CAS Number	78136-55-7	PubChem[1]
Molecular Formula	C ₁₅ H ₁₆ O ₂	PubChem[1]
Molecular Weight	228.29 g/mol	PubChem[1]
Appearance	Solid (Typical)	General Knowledge
Solubility	Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF)	United States Biological[2]
Storage Temperature	Room Temperature / 4°C	United States Biological[2]

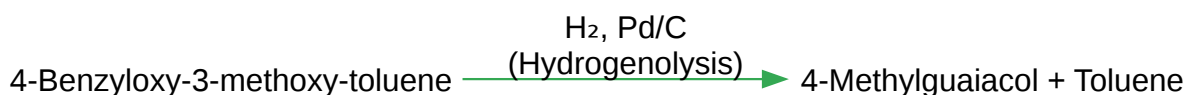
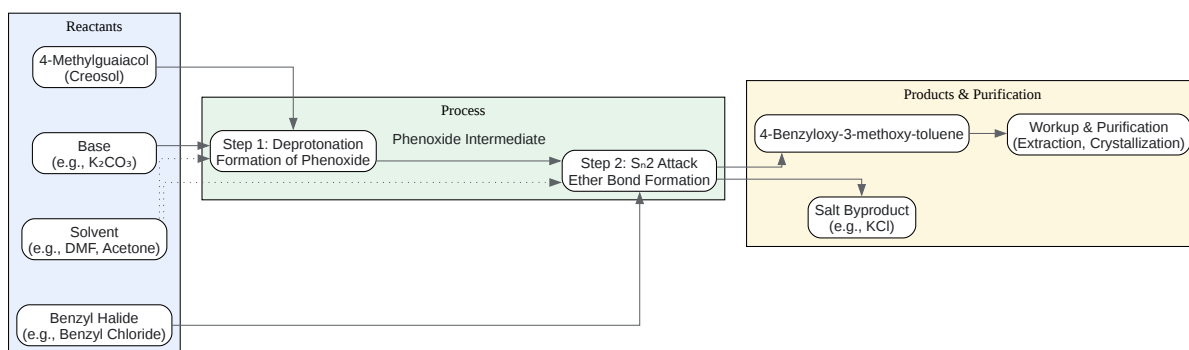
Synthesis: The Williamson Etherification Approach

The most direct and widely employed method for preparing **4-Benzyloxy-3-methoxy-toluene** is the Williamson ether synthesis. This classic S_N2 reaction provides a reliable route to unsymmetrical ethers.[4][5]

Mechanism and Rationale

The synthesis proceeds in two conceptual steps:

- **Deprotonation:** The starting material, 4-methylguaiacol (creosol), is a phenol and thus weakly acidic. A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide anion.[5][6][7] The choice of a relatively weak base like K₂CO₃ is often sufficient and avoids potential side reactions associated with stronger bases.
- **Nucleophilic Substitution (S_N2):** The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl chloride or benzyl bromide. This displaces the halide leaving group in a concerted S_N2 mechanism, forming the C-O ether bond.[4] Benzyl halides are ideal substrates for this reaction due to their high reactivity in S_N2 reactions and the absence of β-hydrogens, which minimizes the risk of competing E2 elimination reactions.[5]



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Sources

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